Methyl 1-thio-alpha-D-mannopyranoside

Description

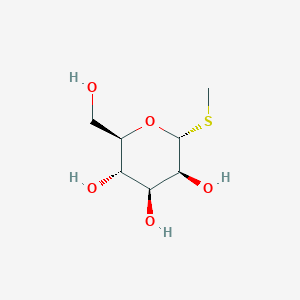

Methyl 1-thio-α-D-mannopyranoside (CAS: 80734-76-5) is a thioglycoside derivative of mannose, where the oxygen atom in the glycosidic bond is replaced by sulfur. Its molecular formula is C₇H₁₄O₅S, with a molecular weight of 210.25 g/mol . This substitution enhances stability against enzymatic hydrolysis compared to traditional O-glycosides, making it valuable in glycobiology and pharmaceutical research. Synthetically, it is prepared via reactions between acetylated mannose derivatives (e.g., 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose) and thiols (e.g., ethanethiol or p-thiocresol) under catalysis by boron trifluoride (BF₃) . The compound is used in enzyme inhibition studies, such as targeting α-1,6-mannanases in Bacillus circulans, and serves as a precursor for glycosylation reactions .

Properties

Molecular Formula |

C7H14O5S |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1 |

InChI Key |

LZFNFLTVAMOOPJ-ULQPCXBYSA-N |

SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Methyl 1-thio-alpha-D-mannopyranoside is a thioglycoside derivative of mannose, characterized by a sulfur atom replacing the oxygen typically found in glycosidic bonds. It plays a significant role in carbohydrate chemistry because of its unique properties and reactivity and has potential applications in biochemical research and synthetic organic chemistry, especially in the synthesis of oligosaccharides and glycoproteins.

Scientific Research Applications

- Antimicrobial Properties: Derivatives of methyl alpha-D-mannopyranoside possess significant antimicrobial activity against various microorganisms.

- Synthesis: this compound is used in the synthesis of oligosaccharides.

- Inhibitor: Methyl alpha-D-mannopyranoside is a competitor inhibitor of mannose binding by Escherichia coli, and can prevent urinary tract infections in mice caused by the organism .

- E. coli FimH Antagonist: Mannopyranoside derivatives can act as antagonists against uropathogenic E. coli . The C-linked analog of mannopyranoside showed the best ability to become a lead candidate against uropathogenic E. coli with a Kd of 11.45 nM .

- Glycosidase Inhibitor Synthesis: Methyl alpha-D-mannopyranoside has been used to synthesize tri- and tetrahydroxylated seven-membered iminosugars .

- Glycosyl donor: The glycosyl donor ethyl 2,3,4,7-tetra-O-benzoyl-6-deoxy-1-thio-alpha,beta-D-manno- heptopyranoside was used to synthesize methyl 4-O-(6-deoxy-alpha-D-manno-heptopyranosyl)-beta-D-galactopyranoside .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural, physicochemical, and functional differences between Methyl 1-thio-α-D-mannopyranoside and related compounds:

Key Insights from Comparisons

Thioglycosides vs. O-Glycosides: Thioglycosides (e.g., Methyl 1-thio-α-D-mannopyranoside) exhibit greater enzymatic stability than O-glycosides (e.g., Benzyl α-D-mannopyranoside) due to the sulfur atom’s resistance to hydrolysis . The LogP of Methyl α-D-mannopyranoside (O-linked) is -2.9, indicating high hydrophilicity . Thioglycosides may have slightly higher LogP values due to sulfur’s electronegativity, though specific data are unavailable.

Sugar Specificity: Substituting mannose with galactose (e.g., Phenyl 1-thio-β-D-galactopyranoside) alters specificity for enzymes like β-galactosidases . Methyl α-D-xylopyranoside, a pentose derivative, interacts with xylose-specific lectins, highlighting the impact of sugar backbone differences .

Functional Group Modifications: Protecting Groups: Benzyl (e.g., Phenyl 2,3,4,6-tetrakis-O-benzyl-1-thio-α-D-mannopyranoside) or acetyl groups enhance synthetic utility by enabling regioselective glycosylation . Deoxy Derivatives: Methyl 6-deoxy-α-D-mannopyranoside (a rhamnose analog) lacks a hydroxyl group at C6, reducing solubility but improving membrane permeability in antiviral studies .

Biological Applications: Methyl 1-thio-α-D-mannopyranoside is used in high-affinity enzyme-inhibitor complexes (e.g., α-1,6-mannanase inhibition) . Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside serves as a versatile intermediate for synthesizing oligosaccharides .

Preparation Methods

Classical Acid-Catalyzed Thioglycosidation

The traditional synthesis of methyl 1-thio-α-D-mannopyranoside involves the acid-catalyzed reaction of α-D-mannopyranose with methyl mercaptan. This method exploits the nucleophilic substitution at the anomeric carbon, facilitated by protonation of the hydroxyl group.

Reaction Mechanism

The reaction proceeds via the formation of an oxocarbenium ion intermediate upon protonation of the anomeric hydroxyl group. Methyl mercaptan acts as a nucleophile, attacking the anomeric carbon to form the thioglycosidic bond. The stereochemistry at the anomeric center (α-configuration) is preserved due to the neighboring group participation of the C2 hydroxyl group.

Experimental Protocol

- Starting Materials : α-D-Mannopyranose (1.0 equiv), methyl mercaptan (3.0 equiv).

- Catalyst : Hydrochloric acid (10 mol%) or para-toluenesulfonic acid (p-TsOH, 5 mol%).

- Solvent : Acetonitrile or dimethylformamide (DMF).

- Conditions : Reaction at 60°C for 2–4 hours under inert atmosphere.

Yield : 57–65% after crystallization.

Table 1: Classical Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | HCl or p-TsOH | |

| Temperature | 60°C | |

| Reaction Time | 2–4 hours | |

| Solvent | Acetonitrile/DMF | |

| Purity (HPLC) | ≥95% |

Modern Catalytic Approaches

Recent advancements focus on regioselective protection-deprotection strategies and catalytic systems to enhance yield and stereochemical control.

Regioselective Protection with Isopropylidene Groups

A pivotal step in modern syntheses involves protecting hydroxyl groups to direct reactivity. For example, the 2,3- and 4,6-hydroxyl groups of α-D-mannopyranose are protected using 2,2-dimethoxypropane and para-toluenesulfonic acid, forming a di-O-isopropylidene intermediate. Selective deprotection at the 4,6-positions enables functionalization of the anomeric center.

Procedure :

- Protection : Treat α-D-mannopyranose with 2,2-dimethoxypropane (2.5 equiv) and p-TsOH (0.1 equiv) in acetone (25°C, 12 hours).

- Deprotection : Hydrolyze the 4,6-O-isopropylidene group using acetic acid/water (4:1 v/v, 50°C, 2 hours).

- Thioglycosidation : React with methyl mercaptan and p-TsOH in acetonitrile (60°C, 3 hours).

Catalytic Cyclic Sulfate Intermediate

A patent-pending method utilizes a cyclic sulfate intermediate for efficient thioglycoside formation. The cyclic sulfate is generated by treating a di-O-isopropylidene-protected mannopyranoside with thionyl chloride and triethylamine, followed by oxidation. Subsequent reaction with sodium azide and methyl mercaptan yields the target compound.

Key Steps :

- Cyclic Sulfate Formation : React di-O-isopropylidene-mannopyranoside with SOCl₂/Et₃N (0°C, 1 hour), then oxidize with RuCl₃/NaIO₄.

- Nucleophilic Displacement : Treat with methyl mercaptan (2.0 equiv) in DMF (40°C, 4 hours).

Table 2: Modern Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Key Intermediate | Di-O-isopropylidene derivative | |

| Catalytic System | p-TsOH/RuCl₃ | |

| Temperature Range | 0°C to 60°C | |

| Overall Yield | 68–72% |

Comparative Analysis of Methods

Efficiency and Scalability

Purity and Stereochemical Integrity

- HPLC Analysis : Modern methods achieve ≥98% purity vs. 95% in classical approaches.

- α/β Selectivity : Protective strategies in modern syntheses suppress β-anomer formation (<2%) compared to classical methods (5–8%).

Table 3: Method Comparison

| Criterion | Classical Method | Modern Method |

|---|---|---|

| Yield | 57–65% | 68–72% |

| Purity (HPLC) | 95% | ≥98% |

| β-Anomer Formation | 5–8% | <2% |

| Scalability | Moderate | High |

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity of methyl mercaptan, improving reaction rates. Acetonitrile is preferred for its low boiling point (82°C), facilitating easy removal.

Catalytic Systems

Temperature Control

Lower temperatures (0–25°C) during protective group manipulation minimize degradation, while higher temperatures (60°C) accelerate thioglycosidation.

Q & A

Q. What are the common synthetic routes for methyl 1-thio-α-D-mannopyranoside, and how can reaction yields be optimized?

Methyl 1-thio-α-D-mannopyranoside is typically synthesized via thioglycosylation reactions. A standard protocol involves reacting 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranoside with thiols (e.g., ethanethiol or p-thiocresol) in dichloromethane, catalyzed by BF₃·OEt₂. For example, using p-thiocresol yields 85% product after purification by column chromatography (ethyl acetate/toluene 3:7) . Key optimization steps include:

- Temperature control : Maintaining 0°C during catalyst addition to minimize side reactions.

- Reaction monitoring : TLC analysis (e.g., ethyl acetate/n-hexane 6:4) to track progress.

- Purification : Flash chromatography with silica gel to isolate the desired thio-glycoside .

Q. Which spectroscopic techniques are critical for characterizing methyl 1-thio-α-D-mannopyranoside derivatives?

- ¹H-NMR : Confirms stereochemistry and substitution patterns. For instance, acetylated derivatives show characteristic peaks for acetyl groups at δ 2.0–2.1 ppm and anomeric protons at δ 5.3–5.5 ppm .

- X-ray crystallography : Resolves absolute configuration and glycosidic bond conformation. Crystals are often grown in dichloromethane/hexane mixtures, with data collected at 150 K for high resolution .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conformational analysis of the glycosidic linkage in methyl 1-thio-α-D-mannopyranoside resolve discrepancies between computational and experimental data?

The glycosidic linkage (C1-S-C7) exhibits conformational flexibility. Ab initio Car-Parrinello molecular dynamics (CPMD) simulations in aqueous solution favor the trans (t) orientation due to hydrogen bonding with water, whereas classical MD simulations may incorrectly predict gauche (g⁻) dominance . To reconcile discrepancies:

- Compare experimental data (e.g., XRD bond angles) with CPMD-derived torsional angles.

- Validate hydration effects using polarizable force fields in classical MD . Table 1 : Key conformational parameters from CPMD vs. XRD:

| Parameter | CPMD (aqueous) | XRD (crystal) |

|---|---|---|

| C1-S-C7-C12 (°) | 180 ± 5 | 176.2 |

| Hydrogen bonds | 3–4 with H₂O | None (anhydrous) |

Q. What strategies address contradictions in binding affinity data for methyl 1-thio-α-D-mannopyranoside in lectin interactions?

Structural studies of concanavalin A complexes reveal that binding affinity depends on:

- Solvent accessibility : The thio-glycoside’s hydrophobic aglycone may sterically hinder access to lectin binding pockets .

- Crystallographic disorder : Multi-conformational states in crystal lattices (e.g., orthorhombic C222(1) space group) complicate electron density interpretation. Use difference Fourier maps with iodinated analogs (e.g., methyl 2-iodoacetimido derivatives) to pinpoint binding sites .

- NMR titration : Measure chemical shift perturbations (CSPs) for Asp16/Tyr12 residues to quantify binding in solution .

Q. How can regioselective functionalization of methyl 1-thio-α-D-mannopyranoside improve its utility in glycoconjugate vaccine design?

- Protecting group strategy : Sequential benzoylation/tosylation at C2, C3, and C4 positions enables selective deprotection for conjugation. For example, 2,3,4-tri-O-benzoyl-6-O-tosyl derivatives allow nucleophilic substitution at C6 .

- Click chemistry : Propargyl derivatives (e.g., propargyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) facilitate Cu(I)-catalyzed azide-alkyne cycloaddition for antigen coupling . Table 2 : Functionalization yields under optimized conditions:

| Reaction | Yield (%) | Key Condition |

|---|---|---|

| Benzoylation | 85 | BF₃·OEt₂, 48 h, RT |

| Propargyl glycoside synthesis | 70 | 4Å molecular sieves, 0°C |

Methodological Considerations

Q. What experimental controls are essential when analyzing methyl 1-thio-α-D-mannopyranoside’s stability in aqueous solutions?

- pH monitoring : Thio-glycosides hydrolyze under acidic conditions (pH < 4). Use buffered solutions (pH 6–7) and track degradation via HPLC .

- Oxygen exclusion : Degas solvents with N₂ to prevent oxidation of the thioether bond .

- Long-term storage : Lyophilize and store at –20°C under argon to maintain integrity .

Q. How can researchers validate the purity of methyl 1-thio-α-D-mannopyranoside derivatives for crystallography?

- Melting point analysis : Sharp melting points (e.g., 128–130°C) indicate homogeneity .

- Chiral HPLC : Use a CHIRALPAK IC-3 column (hexane/isopropanol 85:15) to confirm enantiomeric excess (>99%) .

- Elemental analysis : Match C/H/S percentages to theoretical values (e.g., C₃₄H₄₀O₁₀S: C 62.95%, H 6.17%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.